3-(Ethylthio)-7-(trifluoromethyl)imidazo[1,2-a]pyridine
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Overview
Description
3-(Ethylthio)-7-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research . The presence of the ethylthio and trifluoromethyl groups in the molecule enhances its chemical properties, making it a valuable scaffold for drug development and other scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ethylthio)-7-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors. One common method is the [3+2] cycloaddition of pyridinium ylide with trifluoroacetonitrile . This reaction uses 2,2,2-trifluoroacetaldehyde O-(aryl)oxime as a convenient precursor for trifluoroacetonitrile, exhibiting a broad substrate scope .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. scalable methods involving the use of trifluoroacetonitrile and pyridinium ylides have been reported, indicating potential for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(Ethylthio)-7-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Reduction: Specific reduction reactions are less documented but can be inferred based on the functional groups present.
Substitution: The compound can undergo substitution reactions, particularly at the C-3 position.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and photocatalysts . Conditions often involve mild temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific functionalization being targeted. For example, radical reactions can lead to various substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
3-(Ethylthio)-7-(trifluoromethyl)imidazo[1,2-a]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(ethylthio)-7-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-a]pyridine: Another significant structural component used in pharmaceuticals and agrochemicals.
Imidazo[1,2-a]pyrimidine: Known for its wide range of applications in medicinal chemistry.
Uniqueness
3-(Ethylthio)-7-(trifluoromethyl)imidazo[1,2-a]pyridine is unique due to the presence of both ethylthio and trifluoromethyl groups, which enhance its chemical properties and potential biological activities . This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C10H9F3N2S |
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Molecular Weight |
246.25 g/mol |
IUPAC Name |
3-ethylsulfanyl-7-(trifluoromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C10H9F3N2S/c1-2-16-9-6-14-8-5-7(10(11,12)13)3-4-15(8)9/h3-6H,2H2,1H3 |
InChI Key |
YVKDVDUNMWXYRY-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CN=C2N1C=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
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